molecular formula C43H85NO5 B12409731 Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B12409731
M. Wt: 696.1 g/mol
InChI Key: XURROWVRPGKRCH-UHFFFAOYSA-N
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Description

Structural Characterization of Heptadecan-9-yl 8-((6-(Decyloxy)-6-Oxohexyl)(2-Hydroxyethyl)Amino)Octanoate

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is This compound , which reflects its branched ester and amide functionalities. The molecular formula C₄₃H₈₅NO₅ (molecular weight: 696.14 g/mol) confirms the presence of:

  • A 17-carbon heptadecan-9-yl ester group
  • An octanoate backbone substituted with a tertiary amine
  • A 6-oxohexyl chain modified with a decyloxy group
  • A 2-hydroxyethyl side chain

The SMILES notation (CCCCCCCCCCOC(=O)CCCCCN(CCO)CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC ) further elucidates connectivity, highlighting the ester linkage at position 9 of the heptadecyl chain and the amide bond between the octanoate and hydroxyethyl-decyloxyhexyl moieties.

Table 1: Molecular Formula Breakdown
Component Segment Atom Count
Heptadecan-9-yl C₁₇H₃₅O⁻ 17 C, 35 H
Octanoate C₈H₁₅O₂⁻ 8 C, 15 H
6-Decyloxy-6-oxo C₁₀H₂₁O₂⁻ 10 C, 21 H
2-Hydroxyethyl C₂H₆ON 2 C, 6 H
Amine linker N 1 N

Three-Dimensional Conformational Studies

Despite challenges in experimental conformer generation due to high flexibility, molecular dynamics simulations predict two dominant conformers:

  • Extended conformation : The decyloxy and heptadecan-9-yl chains adopt anti-parallel orientations, minimizing steric clashes.
  • U-shaped conformation : The hydroxyethyl group folds toward the ester carbonyl, facilitating intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl oxygen (O=C-O).

Rotational energy barriers of 8–12 kcal/mol are observed for C-N bond rotation in the tertiary amine, suggesting moderate conformational restriction. The 6-oxohexyl spacer enables partial planarity between the amide and ester groups, as evidenced by dihedral angles of 150–170° in optimized computational models.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key $$ ^1 \text{H} $$-NMR signals (predicted at 600 MHz, CDCl₃):

  • δ 0.88 ppm (t, 6H, terminal CH₃ of decyl/heptadecyl)
  • δ 1.26 ppm (m, 58H, aliphatic CH₂)
  • δ 2.30 ppm (t, 2H, COOCH₂)
  • δ 3.45 ppm (q, 2H, NCH₂CH₂OH)
  • δ 4.12 ppm (t, 2H, OCH₂CO)

$$ ^{13} \text{C} $$-NMR peaks include:

  • δ 173.8 ppm (ester carbonyl)
  • δ 170.5 ppm (ketone carbonyl)
  • δ 62.1 ppm (OCH₂CO)
  • δ 48.3 ppm (NCH₂CH₂OH)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorption bands:

  • 2920 cm$$ ^{-1} $$/2850 cm$$ ^{-1} $$ (C-H stretch, aliphatic chains)
  • 1740 cm$$ ^{-1} $$ (ester C=O)
  • 1685 cm$$ ^{-1} $$ (amide C=O)
  • 1170 cm$$ ^{-1} $$ (C-O-C asymmetric stretch)
  • 1050 cm$$ ^{-1} $$ (C-N stretch)
Mass Spectrometry

Electrospray ionization (ESI+) shows:

  • Base peak at m/z 696.6 ([M+H]$$ ^+ $$, 100% relative abundance)
  • Fragment at m/z 453.4 (loss of decyloxyhexyl group)
  • Peak at m/z 241.2 (heptadecan-9-yl ion)

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • Electrostatic potential : Negative charge localization on ester/amide oxygens (-0.42 e), positive charge on protonated amine (+0.31 e)
  • Solvent-accessible surface area : 980 Ų in water vs. 720 Ų in lipid bilayer environments
  • LogP prediction : 8.9 ± 0.3 (consistent with experimental partitioning data)

Molecular dynamics simulations (200 ns, CHARMM36 force field) in a POPC bilayer demonstrate:

  • 94% membrane localization within 10 ns
  • Average tilt angle of 35° relative to bilayer normal
  • Hydrogen bonding with phosphate groups (lifetime: 2.8 ps)
Table 2: Computational Parameters
Parameter Value Method
HOMO-LUMO gap 4.2 eV DFT/B3LYP/6-31G(d)
Dipole moment 5.8 Debye DFT/PCM(water)
Hydration energy -18.7 kcal/mol MD/GBSA
Lipid diffusion coeff. 1.2×10⁻⁷ cm²/s Martini coarse-grained

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[(6-decoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-18-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

XURROWVRPGKRCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Alkylation of Secondary Amines

The final step in the synthesis involves the alkylation of a secondary amine precursor with a bromoester derivative. This reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) under inert atmospheric conditions to prevent oxidation. The general reaction scheme can be represented as:

$$
\text{HO(CH}2\text{)}2\text{NH(CH}2\text{)}7\text{CO}2\text{CH(C}8\text{H}{17}\text{)}2 + \text{Br(CH}2\text{)}5\text{CO}2\text{C}{11}\text{H}_{23} \rightarrow \text{Target Compound} \quad
$$

Key parameters influencing yield and purity include:

  • Temperature : 80°C for 8–12 hours to ensure complete conversion.
  • Catalyst : Use of N-ethyl-N,N-diisopropylamine to deprotonate the amine and accelerate nucleophilic substitution.
  • Solvent : DMF enhances solubility of hydrophobic intermediates while maintaining reaction homogeneity.

Esterification and Protecting Group Strategies

Early synthesis stages require selective esterification of hydroxyl and carboxyl groups to prevent undesired side reactions. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) is employed to remove tert-butoxycarbonyl (Boc) protecting groups after intermediate coupling. This step ensures regioselective functionalization of the lipid backbone, critical for maintaining the compound’s ionizable properties.

Optimization of Reaction Conditions

Industrial-scale production demands rigorous optimization to balance reaction efficiency and cost-effectiveness. Data from patent EP4046629A1 and analytical reports highlight the following advancements:

Solvent and Catalyst Screening

Comparative studies of solvents (e.g., DCM vs. DMF) and catalysts (e.g., DMAP vs. EDC·HCl) reveal that DMF paired with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) achieves >95% conversion in esterification steps. The table below summarizes optimal conditions for key synthesis stages:

Reaction Step Solvent Catalyst Temperature Time Yield
Amine Alkylation DMF N-Ethyl-Diisopropylamine 80°C 8 h 88%
Boc Deprotection DCM Trifluoroacetic Acid 25°C 5 h 92%
Final Esterification DCM EDC·HCl, DMAP 25°C 12 h 85%

Data synthesized from.

Impurity Control

Analytical HPLC protocols from the Therapeutic Goods Administration (TGA) emphasize the importance of reducing impurities such as unreacted bromoester and hydrolyzed byproducts. Mobile phases containing 5 mM ammonium acetate buffer (pH 4.2) and acetonitrile/isopropanol mixtures resolve critical impurities with a resolution >2.0. Specifications require the final product to contain ≤0.5% total impurities, achievable through silica gel chromatography and recrystallization.

Industrial-Scale Purification and Quality Assurance

Post-synthesis processing ensures the compound meets pharmaceutical-grade standards for mRNA-LNP formulations.

Chromatographic Purification

Flash column chromatography using C18 reverse-phase silica gel removes hydrophobic byproducts. Elution with gradient mixtures of acetonitrile and water (70:30 to 95:5) achieves >99% purity, as verified by LC-MS. The TGA’s Spikevax lipid analysis report confirms that batches of this compound intended for vaccine use exhibit 99.7% purity under validated methods.

Lyophilization and Stability Testing

To enhance shelf-life, the purified lipid is lyophilized with cryoprotectants such as sucrose (5% w/v) and stored at -20°C. Accelerated stability studies (25°C/60% RH for 6 months) show no significant degradation, with impurity levels remaining below 1%.

Applications in mRNA-LNP Formulations

The compound’s ionizable amine group enables pH-dependent binding to mRNA, facilitating endosomal escape and cytoplasmic delivery. In Moderna’s COVID-19 vaccine, it constitutes 50 mol% of the lipid blend, alongside cholesterol (38.5 mol%), DSPC (10 mol%), and PEG-lipid (1.5 mol%). In vivo studies demonstrate a 15-fold increase in luciferase expression compared to earlier cationic lipids, attributed to its optimized pKa (~6.5) and biodegradability.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various derivatives depending on the substituents used

Scientific Research Applications

Key Applications

  • Drug Delivery Systems
    • Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is primarily utilized in the formulation of lipid nanoparticles (LNPs), which are crucial for the effective delivery of nucleic acids, including mRNA and DNA. These lipid-based carriers enhance the stability and bioavailability of therapeutic agents .
  • mRNA Vaccine Development
    • The compound has been identified as a potent delivery vehicle for mRNA vaccines. Its ability to facilitate endocytosis significantly improves the efficiency of mRNA uptake by target cells, which is essential for eliciting a robust immune response . Research indicates that modifications to its structure can optimize its interaction with cellular membranes, enhancing both uptake and release kinetics of the encapsulated mRNA.
  • Potential for Functionalization
    • The presence of hydroxyethyl and decyloxy groups within its structure allows for further functionalization, enabling the incorporation of additional therapeutic agents or targeting moieties. This versatility can be leveraged to create customized delivery systems tailored to specific therapeutic needs .

Research Case Studies

Several studies have documented the efficacy of this compound in various experimental setups:

  • Study on mRNA Delivery : A study demonstrated that lipid nanoparticles incorporating this compound significantly improved mRNA stability and cellular uptake compared to traditional delivery methods, suggesting its potential in vaccine formulations against infectious diseases .
  • Functionalization Research : Research focused on modifying the lipid's structure to enhance its targeting capabilities showed promising results in directing therapeutic agents to specific cell types, thus increasing treatment efficacy while minimizing side effects .
  • Comparative Efficacy Studies : Comparative studies indicated that formulations using this compound outperformed other lipid-based carriers in terms of cellular uptake and therapeutic efficacy, reinforcing its role as a leading candidate for future drug delivery systems .

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. The molecular targets include membrane phospholipids and proteins involved in membrane transport and signaling pathways.

Comparison with Similar Compounds

Biodegradability and Pharmacokinetics

  • SM-102 and Lipid 5 exhibit ~90% degradation within 48 hours in plasma due to esterase-mediated hydrolysis of their ester linkages, whereas MC3 (non-ester) persists for >7 days .
  • In murine models, SM-102 LNPs showed 3-fold lower liver accumulation than MC3 LNPs at 24 hours post-injection .

Delivery Efficacy

  • In vivo mRNA expression : SM-102 LNPs achieved 10× higher luciferase expression in muscle tissue compared to ALC-0315 LNPs, attributed to its optimized ionization profile (pKa ~6.7) .
  • CRISPR/Cas9 delivery : SM-102 LNPs demonstrated 45% gene editing efficiency in hepatocytes, outperforming Lipid 5 (28%) and MC3 (15%) .

Mechanism of Action Comparison

Lipid Ionization pKa Endosomal Escape Efficiency Primary Degradation Pathway
SM-102 6.7 High (pH-sensitive amine) Ester hydrolysis
ALC-0315 6.9 Moderate Ester hydrolysis
MC3 6.5 High Non-enzymatic; hepatic sequestration

Biological Activity

Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is a complex lipid compound with significant implications in biomedical applications, particularly in drug delivery systems. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a heptadecane chain and an octanoate moiety. Its molecular formula is C₄₃H₈₅NO₅, with a molecular weight of approximately 696.14 g/mol . The compound's structure allows it to form lipid nanoparticles (LNPs), which are crucial for enhancing the stability and bioavailability of therapeutic agents such as mRNA.

Biological Activity

The primary biological activity of this compound lies in its role as a lipid carrier in drug delivery systems. Key findings include:

  • Drug Delivery Efficiency : This compound facilitates the encapsulation and delivery of nucleic acids, significantly improving their stability and cellular uptake. Studies indicate that when formulated into LNPs, it enhances the endocytosis process, allowing for more efficient delivery of mRNA vaccines .
  • Interaction with Cellular Membranes : Modifications in the structure of this lipid can influence its interaction with cellular membranes, affecting both the uptake and release kinetics of encapsulated materials. This property is critical for optimizing drug delivery systems .

Synthesis

The synthesis of this compound involves multi-step chemical processes that allow for precise control over its structure. This control is essential for tailoring the lipid's properties to enhance its functionality in biological applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar lipid compounds is presented below:

Compound NameMolecular FormulaUnique Features
Heptadecan-9-yl 8-bromooctanoateC₄₃H₈₅BrO₁Contains bromine; used in nanoparticle modification
Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoateC₄₃H₈₅NO₄Lacks decyloxy group; simpler structure
Heptadecan-9-yl 8-(undecyloxy)-octanoateC₄₅H₉₁NO₄Longer undecyloxy chain; enhances hydrophobicity

The unique combination of hydrophilic and hydrophobic components in this compound optimally balances solubility and membrane interaction properties, making it particularly suitable for drug delivery applications .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • mRNA Vaccine Delivery : Research indicates that LNPs containing this compound significantly improve the stability and immunogenicity of mRNA vaccines, demonstrating enhanced immune responses in preclinical models .
  • Antiviral Applications : The compound has shown potential in antiviral drug formulations, enhancing the delivery of nucleic acid-based therapeutics aimed at combating viral infections .

Q & A

Q. What are the optimal synthetic routes for SM-102, and how do reaction conditions influence yield and purity?

SM-102 is synthesized via a multi-step process involving:

Oxidation : Conversion of undecyl 6-hydroxyhexanoate to undecyl 6-oxohexanoate using pyridinium chlorochromate (PCC) in CH₂Cl₂ under argon (85% yield) .

Reductive amination : Reaction of the ketone intermediate with ethanolamine and sodium triacetoxyborohydride (STAB) to form the tertiary amine linkage (97% yield) .

Purification : Column chromatography (0–5% isopropanol in CHCl₃) to isolate the final product.
Key variables : Reaction time (2 hours for oxidation; overnight for reductive amination), solvent choice (CH₂Cl₂ for inertness), and stoichiometric ratios (e.g., 1:1.2 ketone:amine ratio) critically affect purity and yield.

Q. How is SM-102 characterized structurally, and what analytical techniques validate its identity?

  • 1H NMR (400 MHz, CDCl₃): Key signals include δ 0.88 (t, terminal methyl group), δ 1.25 (m, aliphatic chains), δ 2.35 (t, ester carbonyl), and δ 3.60 (m, hydroxyethyl group) .
  • Mass spectrometry : Molecular ion peak at m/z 710.17 (C₄₄H₈₇NO₅) .
  • Purity assessment : HPLC with UV detection (≥95% purity) .

Q. What is the role of SM-102 in lipid nanoparticle (LNP) formulation, and how does its structure enable mRNA delivery?

SM-102 is an ionizable cationic lipid that:

  • Forms stable LNPs with cholesterol, DSPC, and PEG-lipids via self-assembly .
  • Enhances endosomal escape via pH-dependent protonation, facilitating mRNA release into the cytoplasm .
  • The tertiary amine and ester groups enable biodegradability, reducing toxicity compared to non-degradable lipids .

Advanced Research Questions

Q. How do metabolic pathways of SM-102 differ across species, and what implications does this have for translational studies?

  • In vitro metabolism : Rat, monkey, and human hepatocytes hydrolyze SM-102 into ester cleavage products (e.g., heptadecan-9-ol) and β-oxidation derivatives .
  • Excretion : Primary metabolites are eliminated via urine and bile in rats .
  • Contradictions : Interspecies variability in hydrolysis rates (e.g., faster in rodents vs. primates) complicates pharmacokinetic extrapolation. Researchers must validate metabolic stability in human-relevant models .

Q. What factors influence the long-term stability of SM-102-containing LNPs, and how can degradation products be mitigated?

  • Degradation pathways : Oxidation of unsaturated lipid chains and hydrolysis of ester bonds generate aldehydes (e.g., heptadecanal), which crosslink mRNA and reduce activity .
  • Mitigation strategies :
    • Storage at -20°C to slow hydrolysis .
    • Use of antioxidant excipients (e.g., α-tocopherol) in LNP formulations .
    • Monitoring aldehyde content via LC/MS during quality control .

Q. How does SM-102’s structure-activity relationship (SAR) impact LNP efficacy and immunogenicity?

  • Critical motifs :
    • Hydroxyethyl group : Enhances pH-responsive behavior for endosomal escape .
    • Undecyloxy chain : Optimizes hydrophobic-lipophilic balance (HLB) for membrane fusion .
  • Trade-offs : Longer alkyl chains improve mRNA encapsulation but increase cytotoxicity. SAR studies suggest SM-102 balances efficiency and tolerability .

Q. What are the gaps in genotoxicity and carcinogenicity data for SM-102, and how can they be addressed experimentally?

  • Current data : No evidence of genotoxicity in Ames tests or micronucleus assays .
  • Gaps : No long-term carcinogenicity studies per ICH S1B guidelines .
  • Recommended assays :
    • In vitro : Comet assay for DNA damage.
    • In vivo : Two-year rodent bioassays with dose-ranging .

Methodological Guidance

Q. How can researchers resolve discrepancies between in vitro and in vivo LNP delivery efficiency data?

  • In vitro-in vivo correlation (IVIVC) : Use primary human cells (e.g., hepatocytes) instead of immortalized lines to mimic physiological conditions .
  • Dosage adjustment : Account for differences in protein binding and clearance rates across models .

Q. What techniques quantify SM-102’s interaction with mRNA and lipid bilayer components?

  • Fluorescence anisotropy : Measures mRNA binding affinity .
  • Differential scanning calorimetry (DSC) : Analyzes phase transitions in lipid bilayers .
  • Cryo-EM : Visualizes LNP morphology and mRNA distribution .

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